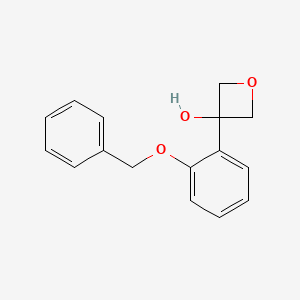
2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4-Amino-2-(4-metoxifenil)-1,2,3,4-tetrahidroquinolina es un compuesto heterocíclico que pertenece a la clase de las tetrahidroquinolinas. Este compuesto se caracteriza por la presencia de un grupo metoxifenilo unido al núcleo de tetrahidroquinolina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la 4-Amino-2-(4-metoxifenil)-1,2,3,4-tetrahidroquinolina se puede lograr a través de varias rutas sintéticas. Un método común implica la condensación de 4-metoxianilina con ciclohexanona en presencia de un catalizador ácido para formar el intermedio 4-(4-metoxifenil)-1,2,3,4-tetrahidroquinolina. Este intermedio se somete luego a aminación reductora utilizando amoníaco o una fuente de amina para producir el producto final.
Métodos de Producción Industrial
En un entorno industrial, la producción de 4-Amino-2-(4-metoxifenil)-1,2,3,4-tetrahidroquinolina puede implicar procesos de flujo continuo o por lotes a gran escala. La elección del método depende de factores como el rendimiento, la pureza y la rentabilidad. La optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, es crucial para garantizar una producción eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 4-Amino-2-(4-metoxifenil)-1,2,3,4-tetrahidroquinolina se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de quinolina.
Reducción: Las reacciones de reducción pueden modificar el núcleo de tetrahidroquinolina.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en el anillo aromático y en el grupo amino.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).
Sustitución: Se emplean reactivos como halógenos (por ejemplo, bromo, cloro) y nucleófilos (por ejemplo, aminas, alcoholes) en condiciones apropiadas.
Productos Mayores
Los productos principales formados a partir de estas reacciones incluyen varias tetrahidroquinolinas sustituidas, derivados de quinolina y compuestos aromáticos funcionalizados.
Aplicaciones Científicas De Investigación
La 4-Amino-2-(4-metoxifenil)-1,2,3,4-tetrahidroquinolina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas y compuestos heterocíclicos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de colorantes y pigmentos.
Mecanismo De Acción
El mecanismo de acción de la 4-Amino-2-(4-metoxifenil)-1,2,3,4-tetrahidroquinolina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a receptores o enzimas, lo que lleva a la modulación de los procesos celulares. Se requieren estudios detallados para dilucidar los mecanismos moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-(((4-Metoxifenil)amino)metil)-N,N-dimetil-anilina
- 2-Metoxifenil-5-((fenilamino)metil)fenol
- Ácido (2-(4-metoxifenil)-4,9-dimetil-7-oxo-7H-furo[2,3-f]croman-3-il)acético
Singularidad
La 4-Amino-2-(4-metoxifenil)-1,2,3,4-tetrahidroquinolina es única debido a sus características estructurales específicas, como el núcleo de tetrahidroquinolina y el grupo metoxifenilo.
Propiedades
Número CAS |
1956332-86-7 |
|---|---|
Fórmula molecular |
C16H18N2O |
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C16H18N2O/c1-19-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)18-16/h2-9,14,16,18H,10,17H2,1H3 |
Clave InChI |
SENMXIOWAQHWGF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2CC(C3=CC=CC=C3N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)-](/img/structure/B11858802.png)
![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)-](/img/structure/B11858822.png)

![4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11858829.png)
![10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride](/img/structure/B11858833.png)
![Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11858837.png)
![2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine](/img/structure/B11858843.png)



![7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B11858879.png)


